molecular formula C12H14N2O2 B1599779 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one CAS No. 215878-20-9

3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one

Cat. No. B1599779
M. Wt: 218.25 g/mol
InChI Key: SDARRYSVKYQEIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unfortunately, I couldn’t find a specific description for “3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one”. However, it seems to be a chemical compound that might be related to the piperidine class1. Piperidine is a widely used building block in the synthesis of organic compounds, including pharmaceuticals1.



Synthesis Analysis

I couldn’t find a specific synthesis method for “3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one”. However, a related compound was synthesized via Ritter cyclocondensation of 1,1-(R1)2-2-(3,4-diethoxyphenyl)ethanols with N–R2–N–R3 cyanacetamides2.



Molecular Structure Analysis

I couldn’t find specific information on the molecular structure of “3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one”. However, a related compound, 4-Benzylpiperidine, has been studied extensively3.



Chemical Reactions Analysis

Again, I couldn’t find specific information on the chemical reactions of “3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one”. However, related compounds have been synthesized via various reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions4.



Physical And Chemical Properties Analysis

I couldn’t find specific physical and chemical properties for “3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one”. However, a related compound, Piperidine, has a molecular weight of 85.15 g/mol and is classified as a flammable liquid1.


Scientific Research Applications

Molecular Structure and Vibrational Spectra Analysis

The molecular structure, vibrational frequencies, and infrared intensities of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, a related compound, have been determined using both Hartree–Fock (HF) and Density Functional Theory (DFT) methods. This study identified five stable conformers of the compound, with comprehensive analysis on the most stable conformer. The experimental and theoretical data comparison provided insight into the compound's geometric and vibrational characteristics, highlighting its potential application in various scientific research areas, especially in understanding molecular behaviors and interactions (Taşal et al., 2009).

Synthesis Methods Development

Research has also focused on developing synthesis methods for related compounds, such as 3- and 4-(1H-azol-1-yl)piperidines, through arylation and subsequent reduction. These methods extend to benzo analogues, providing a framework for synthesizing a variety of compounds that could have applications in drug development, material science, and chemical research (Shevchuk et al., 2012).

Potential Pharmacological Applications

A study on 1-(benzoxazole-2-yl)piperazine and 4-(benzoxazole-2-yl)piperidine derivatives revealed their potential as α1-AR antagonists, indicating a possible application in developing treatments for conditions influenced by α1-adrenergic receptors. This research underscores the compound's relevance in pharmaceutical sciences, offering a pathway to new therapeutic agents (Li et al., 2008).

Chemical Synthesis and Reactions

Another significant application involves the preparation and reactions of 6-arylsulphonimidobenzoxazol-2(3H)-ones, demonstrating how the compound undergoes various reactions to yield substituted benzoxazol-2(3H)-ones. This research contributes to the field of organic chemistry by providing insights into the reactivity and functionalization of benzoxazole derivatives, with implications for synthesizing novel compounds with specific properties (Baxter et al., 1970).

Future Directions

The future directions for research on “3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one” are not clear from the available information. However, related compounds have shown potential in various fields, including pharmaceuticals, and further research in this area could lead to the discovery of compounds with higher activity2.


Please note that this information is based on the closest related compounds I could find, and may not accurately represent “3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one”. For more accurate information, please consult a chemical database or a chemist.


properties

IUPAC Name

3-piperidin-4-yl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-12-14(9-5-7-13-8-6-9)10-3-1-2-4-11(10)16-12/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDARRYSVKYQEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462299
Record name 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one

CAS RN

215878-20-9
Record name 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(1-t-Butyloxycarbonyl-4-piperidinyl)benzoxazolidin-2-one from Step 1 was N-deprotected with HCl in EtOAc using the procedure given in Step 4 of Example 1. The hydrochloride salt of 3-(4-piperidinyl)benzoxazolidin-2-one was obtained as a solid (96% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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